molecular formula C20H19ClN4O4 B11100046 [(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

[(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

Cat. No.: B11100046
M. Wt: 414.8 g/mol
InChI Key: PAXXABFJMJWUOE-UHFFFAOYSA-N
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Description

2-(3-{(E)-2-[4-(4-CHLOROANILINO)BUTANOYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETIC ACID is a complex organic compound that features a combination of indole, hydrazone, and acetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{(E)-2-[4-(4-CHLOROANILINO)BUTANOYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETIC ACID typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Hydrazone Formation: The hydrazone moiety is introduced by reacting the indole derivative with a hydrazine compound under acidic or basic conditions.

    Final Coupling: The final step involves coupling the intermediate with acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or hydrazone moieties.

    Reduction: Reduction reactions can target the hydrazone group, converting it to corresponding amines.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Research may explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{(E)-2-[4-(4-CHLOROANILINO)BUTANOYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETIC ACID would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Indole-2-carboxylic acid derivatives
  • Hydrazone derivatives
  • Acetic acid derivatives

Uniqueness

The uniqueness of 2-(3-{(E)-2-[4-(4-CHLOROANILINO)BUTANOYL]HYDRAZONO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETIC ACID lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

2-[3-[4-(4-chloroanilino)butanoyldiazenyl]-2-hydroxyindol-1-yl]acetic acid

InChI

InChI=1S/C20H19ClN4O4/c21-13-7-9-14(10-8-13)22-11-3-6-17(26)23-24-19-15-4-1-2-5-16(15)25(20(19)29)12-18(27)28/h1-2,4-5,7-10,22,29H,3,6,11-12H2,(H,27,28)

InChI Key

PAXXABFJMJWUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)CCCNC3=CC=C(C=C3)Cl

Origin of Product

United States

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